molecular formula C21H23ClN2O B14386944 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine CAS No. 89707-28-8

2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine

Cat. No.: B14386944
CAS No.: 89707-28-8
M. Wt: 354.9 g/mol
InChI Key: NURGRFJCGIPGMQ-UHFFFAOYSA-N
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Description

2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-substituted phenylisoquinoline moiety linked to a diethylethanamine group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Chlorination: The phenylisoquinoline intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The chlorinated phenylisoquinoline is reacted with diethylethanolamine in the presence of a base like sodium hydride to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride as a base, followed by the nucleophile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoquinolines.

Scientific Research Applications

2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-dimethylethan-1-amine
  • 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diisopropylethan-1-amine

Uniqueness

2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine stands out due to its specific substitution pattern and the presence of the diethylethanamine group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89707-28-8

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

2-(6-chloro-1-phenylisoquinolin-3-yl)oxy-N,N-diethylethanamine

InChI

InChI=1S/C21H23ClN2O/c1-3-24(4-2)12-13-25-20-15-17-14-18(22)10-11-19(17)21(23-20)16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3

InChI Key

NURGRFJCGIPGMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC(=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

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